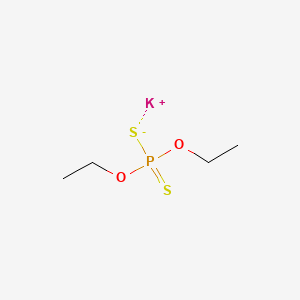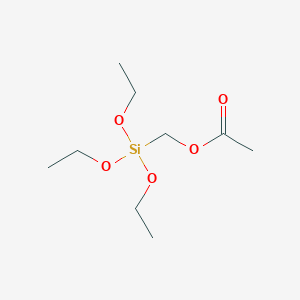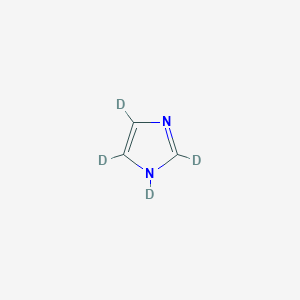![molecular formula C7H5ClN2 B1589527 7-Chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-41-3](/img/structure/B1589527.png)
7-Chloro-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
7-Chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol This compound is characterized by a pyrrolo[2,3-c]pyridine core structure with a chlorine atom at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions . The reaction conditions often involve the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different functional groups through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: This reaction employs palladium catalysts and boronic acids or potassium organotrifluoroborates as reagents.
Cyclization Reactions: Catalysts such as gold or sodium hydride (NaH) are commonly used.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Applications De Recherche Scientifique
7-Chloro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are investigated for their anticancer and anti-inflammatory properties.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
Comparison: 7-Chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the position of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized.
Propriétés
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHKYYCVFMEBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465694 | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-41-3 | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Chloro-1H-pyrrolo[2,3-c]pyridine a valuable compound in organic synthesis?
A1: this compound serves as a crucial building block in organic synthesis, particularly for constructing complex molecules containing the pyrrolo[2,3-c]pyridine scaffold. This scaffold is found in various biologically active compounds, making it a significant target in medicinal chemistry. []
Q2: The research mentions a "precatalytic system" involving XPhos-PdG2. How does this system improve the Suzuki-Miyaura cross-coupling reaction involving this compound?
A2: The research paper focuses on enhancing the efficiency of the Suzuki-Miyaura cross-coupling reaction using this compound. [] The "precatalytic system" utilizing XPhos-PdG2 represents a specific combination of a palladium pre-catalyst (PdG2) and a ligand (XPhos).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)



![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)



![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)




